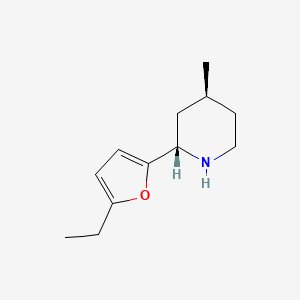

![molecular formula C24H22FN3O3 B2503035 5-[(4-Fluorphenyl)methoxy]-N-[2-(1H-Indol-3-yl)ethyl]-1-methyl-4-oxo-1,4-dihydropyridin-2-carboxamid CAS No. 1021222-78-5](/img/structure/B2503035.png)

5-[(4-Fluorphenyl)methoxy]-N-[2-(1H-Indol-3-yl)ethyl]-1-methyl-4-oxo-1,4-dihydropyridin-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

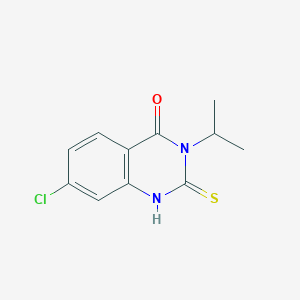

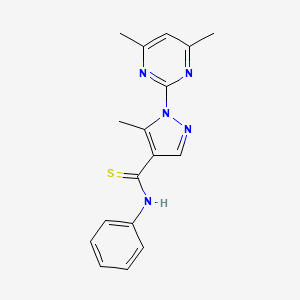

The compound "N-(2-(1H-indol-3-yl)ethyl)-5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds designed for their potential antiallergic properties. These compounds are characterized by the presence of an indole moiety, which is a common structure found in many biologically active molecules, and a pyridine ring, which is often seen in drug design due to its ability to interact with biological targets .

Synthesis Analysis

The synthesis of related compounds involves several steps, starting with the formation of ethyl (indol-3-yl)acetates through indolization under Fischer conditions, followed by the Japp-Klingemann reaction and subsequent decarboxylation to yield ethyl (indol-3-yl)alkanoates. The final step, amidification, is achieved by condensing these intermediates with 4-aminopyridine, facilitated by 2-chloro-1-methylpyridinium iodide . This methodological approach is indicative of the complex synthetic routes often required to produce such specialized molecules.

Molecular Structure Analysis

The molecular structure of the compound includes an indole ring, which is known for its presence in many pharmacologically active compounds. The indole ring is linked to a pyridine ring via an alkyl chain, and the pyridine ring is further modified with a 4-fluorobenzyl group. This structural arrangement is crucial for the compound's biological activity, as the spatial configuration and electronic properties of these groups can significantly influence the molecule's interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are carefully designed to introduce specific functional groups at precise locations on the molecule. The indolization and Japp-Klingemann reactions are key steps in constructing the indole core, while the amidification step introduces the pyridine ring. The introduction of a fluorine atom on the benzyl group is a strategic choice, as fluorine atoms are known to modulate the lipophilicity and metabolic stability of pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure. The presence of both indole and pyridine rings suggests that the compound is likely to be aromatic and may exhibit planarity, which can enhance its ability to stack or intercalate with other aromatic systems, such as those found in biological receptors. The fluorine substitution on the benzyl group could affect the compound's polarity and its ability to penetrate biological membranes, which is often a critical factor in drug design .

Wissenschaftliche Forschungsanwendungen

- Diese Verbindung wurde als selektiver, nicht-peptidischer Modulator des Neurotensin-Rezeptortyps 2 (NTS2) untersucht . Neurotensin-Rezeptoren spielen eine wichtige Rolle in verschiedenen physiologischen Prozessen, einschließlich Neurotransmission, Schmerzmodulation und Magen-Darm-Funktion. Durch das gezielte Ansprechen von NTS2 zielen Forscher darauf ab, Therapeutika für Erkrankungen wie Schizophrenie, Angstzustände und Schmerzmanagement zu entwickeln.

Neurotensin-Rezeptor-Modulation

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological effects . The specific interaction and resulting changes would depend on the particular target and the context in which the compound is acting.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level. These could include inhibiting viral replication, reducing inflammation, killing or inhibiting the growth of cancer cells or microbes, reducing oxidative stress, inhibiting the activity of certain enzymes, and more .

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-N-[2-(1H-indol-3-yl)ethyl]-1-methyl-4-oxopyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O3/c1-28-14-23(31-15-16-6-8-18(25)9-7-16)22(29)12-21(28)24(30)26-11-10-17-13-27-20-5-3-2-4-19(17)20/h2-9,12-14,27H,10-11,15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVINMDUIYRGYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCCC2=CNC3=CC=CC=C32)OCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[3-(2-oxo-1,3-diazinan-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2502953.png)

![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)

![2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2502964.png)

![[4-(3-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2502968.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2502974.png)